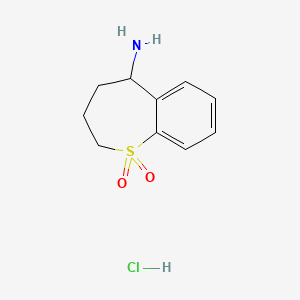

1,1-二氧代-2,3,4,5-四氢-1lambda6-苯并噻吩-5-胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

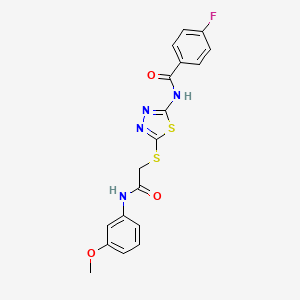

The compound "1,1-Dioxo-2,3,4,5-tetrahydro-1lambda^6-benzothiepin-5-amine;hydrochloride" is a heterocyclic chemical that appears to be related to the class of benzothiepins. Benzothiepins are a group of compounds that contain a sulfur atom in a seven-membered ring, often with pharmacological properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar structures.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with various precursors and catalysts. For instance, the one-pot reaction described in paper uses 5,6,7,8-tetrahydronaphthalen-1-amine, mercaptoacetic acid, and arenealdehydes to synthesize 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones. Similarly, paper outlines a synthetic pathway for derivatives of benzothiadiazepinones, starting from N-substituted ethyl 2-(5-chloro-2-nitrobenzenesulfonamido)-2-alkyl-acetates. These methods involve intramolecular cyclization, the building of imidazole rings, and the use of reagents like Lawesson's reagent for the introduction of sulfur-containing groups.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like benzothiepins is complex and can exhibit phenomena such as atropisomerism, as observed in several 1,3-thiazolidin-4-ones . Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a bond. The energy required for the interconversion of atropisomers and the stability of these isomers can be significant factors in their chemical behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by the presence of electron-withdrawing or electron-donating groups, as well as the type of heteroatoms present in the ring. For example, the reactivity of 4,5-dichloro-1,2-dithiole-3-thione towards nucleophiles leads to the formation of various benzothiazole derivatives . These reactions are crucial for the diversification of the chemical structures and the potential discovery of new compounds with desirable properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure, which can be elucidated using techniques such as GC-MS, NMR, and X-ray diffraction studies . These properties include solubility, melting points, and the ability to form crystals in different media. The coordination compounds of these heterocycles with metals, as discussed in paper , can also influence their physical and chemical properties, potentially leading to applications in materials science or catalysis.

科学研究应用

合成和化学反应性

- 缩合杂环的形成:相关化合物与盐酸羟胺、肼和芳香胺缩合,形成苯并异恶唑、肟、吲唑啉和β-酮酰胺。这些反应表明该化合物在合成一系列具有潜在抗菌性能的杂环结构中很有用 (Metwally 等人,1992).

- 多组分反应:它已用于多组分反应中形成 1,4-噻氮杂卓、1,4-苯并噻氮卓-5-酮和 1,4-苯并噻氧杂卓邻酰胺,展示了其在创建复杂杂环系统方面的多功能性 (Marcaccini 等人,2003).

生物活性

- 抗菌活性:一些合成的衍生物已被筛选出其抗菌性能,揭示了从该化合物开发新型抗菌剂的潜力 (Metwally 等人,1992).

- 生物活性和在 DSSC 中的应用:一项关于相关反应产生的新型多功能化萘氧杂蒽衍生物的研究显示,它们在治疗癌症、甲型流感、微生物感染和染料敏化太阳能电池应用方面具有可观的活性 (Abozeid 等人,2019).

安全和危害

属性

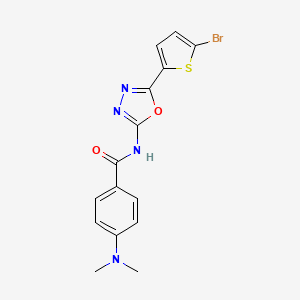

IUPAC Name |

1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQKHJZIGIIIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2S(=O)(=O)C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)

![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)